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Introduction
Ortho-methoxyacetophenone, also known as 2-methoxyacetophenone, is an aromatic ketone

that has garnered interest in various fields of chemical research and development. Its structure,

featuring a methoxy group at the ortho position relative to the acetyl group on the benzene ring,

imparts specific chemical properties and reactivity that make it a valuable intermediate in

organic synthesis. This technical guide provides an in-depth exploration of the discovery,

history, synthesis, and chemical properties of ortho-methoxyacetophenone, tailored for

professionals in the scientific community.

Discovery and History
The history of ortho-methoxyacetophenone is intrinsically linked to the development of

synthetic organic chemistry in the late 19th and early 20th centuries. While a precise date for its

first synthesis is not readily available in historical records, its discovery can be understood

within the context of two major named reactions: the Friedel-Crafts reaction and the Fries

rearrangement.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided

a general method for the acylation and alkylation of aromatic compounds. The acylation of

anisole (methoxybenzene) with an acylating agent like acetyl chloride in the presence of a
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Lewis acid catalyst, such as aluminum chloride, directly leads to the formation of

methoxyacetophenone isomers.[1] This reaction typically yields a mixture of the ortho and para

isomers, with the para isomer being the major product due to steric hindrance at the ortho

position.[2] Early investigations into the scope and mechanism of the Friedel-Crafts reaction

would have undoubtedly led to the formation and observation of ortho-methoxyacetophenone.

An alternative and often more regioselective route to ortho-substituted phenols, which are

precursors to ortho-methoxyacetophenone, is the Fries rearrangement. This reaction, reported

by Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone

in the presence of a Lewis acid catalyst.[3] The synthesis of ortho-hydroxyacetophenone via

the Fries rearrangement of phenyl acetate, followed by methylation of the hydroxyl group,

provides a targeted pathway to ortho-methoxyacetophenone.[4] The temperature of the Fries

rearrangement can influence the ratio of ortho to para isomers, with higher temperatures

generally favoring the ortho product.[4]

While the initial isolation and characterization of ortho-methoxyacetophenone may not be

attributed to a single "discoverer," its existence and synthesis are a direct consequence of

these foundational reactions in organic chemistry.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of ortho-

methoxyacetophenone is essential for its application in research and development. The

following tables summarize key quantitative data for this compound.

Table 1: General Properties of Ortho-Methoxyacetophenone
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Property Value Reference

CAS Number 579-74-8 [5]

Molecular Formula C₉H₁₀O₂ [5]

Molecular Weight 150.17 g/mol [5]

Appearance
Colorless to pale yellow clear

liquid
[6]

Boiling Point 245-248 °C at 760 mmHg [5]

Density 1.09 g/mL at 25 °C [6]

Refractive Index n20/D 1.5393 [6]

Table 2: Spectroscopic Data of Ortho-Methoxyacetophenone

Spectroscopic Data Values Reference

¹H NMR (CDCl₃, 500 MHz)

δ 7.73-7.75 (q, 1H), 7.45-7.48

(m, 1H), 6.96-7.01 (q, 2H),

3.91 (s, 3H), 2.62 (s, 3H)

[7]

¹³C NMR (CDCl₃, 125 MHz)
δ 199.8, 158.9, 133.6, 130.3,

128.3, 120.5, 111.6, 55.4, 31.8
[7]

IR (KBr, cm⁻¹)

3074, 3003, 2944, 2840, 1674

(C=O), 1598, 1578, 1486,

1437, 1358, 1292, 1247, 1163,

1126, 1023, 967, 805, 758

[8]

Mass Spectrum (m/z) 150 (M+), 135, 107, 92, 77 [5]

Synthesis and Experimental Protocols
The synthesis of ortho-methoxyacetophenone can be approached through several methods.

The two primary routes, as discussed in the historical context, are the Friedel-Crafts acylation

of anisole and the methylation of ortho-hydroxyacetophenone, which can be obtained via the

Fries rearrangement.
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Synthesis via Friedel-Crafts Acylation of Anisole
This method directly introduces the acetyl group to the anisole ring. However, it typically results

in a mixture of ortho and para isomers, requiring subsequent separation.

Reaction Scheme:

Reactants

Products

Anisole AlCl3+ Acetyl Chloride

Acetyl Chloride

ortho-MethoxyacetophenoneMajor

para-Methoxyacetophenone
Minor

Click to download full resolution via product page

Figure 1: Friedel-Crafts Acylation of Anisole.

Experimental Protocol (General):

Reaction Setup: A solution of anisole in a suitable solvent (e.g., dichloromethane or carbon

disulfide) is cooled in an ice bath.

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.

Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the

reaction mixture, maintaining the low temperature.

Reaction Progression: The reaction is stirred at room temperature or gently heated until

completion, which can be monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is poured onto crushed ice and hydrochloric acid to

decompose the aluminum chloride complex. The organic layer is separated, washed with
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water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g.,

MgSO₄).

Purification: The solvent is removed under reduced pressure. The resulting mixture of ortho

and para isomers can be separated by fractional distillation under reduced pressure or by

column chromatography.[9]

Synthesis via Fries Rearrangement and Methylation
This two-step process offers a more controlled synthesis of the ortho isomer.

Logical Workflow:

Phenyl Acetate Fries Rearrangement
(Lewis Acid, Heat)

o-Hydroxyacetophenone
(and p-isomer)

Separation of Isomers
(e.g., Steam Distillation) Pure o-Hydroxyacetophenone Methylation

(e.g., Dimethyl Sulfate, Base) ortho-Methoxyacetophenone

Click to download full resolution via product page

Figure 2: Workflow for Synthesis via Fries Rearrangement.

Experimental Protocol: Methylation of o-Hydroxyacetophenone[8]

Reactant Preparation: A solution of 1-(2-hydroxyphenyl)ethanone (o-hydroxyacetophenone)

and lithium hydroxide monohydrate in tetrahydrofuran (THF) is prepared.

Reaction Initiation: The solution is stirred at room temperature for 1 hour.

Methylating Agent Addition: Dimethyl sulfate is added to the reaction mixture.

Reaction Monitoring: The reaction is monitored by TLC until completion (approximately 60

hours).

Solvent Removal: The solvent is removed under reduced pressure.

Work-up: The residue is dissolved in 2 M NaOH solution and extracted with diethyl ether.

Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield ortho-methoxyacetophenone.
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Mechanism of Synthesis
The formation of ortho-methoxyacetophenone via the Friedel-Crafts acylation of anisole

proceeds through a well-established electrophilic aromatic substitution mechanism.

Signaling Pathway Diagram:

Step 1: Formation of Acylium Ion Step 2: Electrophilic Attack

Step 3: Deprotonation

Acetyl Chloride

Acylium Ion
[CH3C=O]+

+ AlCl3

AlCl3 (Lewis Acid)

[AlCl4]-

+ AlCl4-

Anisole

Sigma Complex
(Resonance Stabilized)

+ Acylium Ion

ortho-Methoxyacetophenone

+ [AlCl4]-
- AlCl3
- HCl

Click to download full resolution via product page

Figure 3: Mechanism of Friedel-Crafts Acylation.

The methoxy group of anisole is an ortho, para-directing activator. The lone pairs on the

oxygen atom can be delocalized into the benzene ring, increasing the electron density at the

ortho and para positions and making them more susceptible to electrophilic attack. While both

ortho and para products are formed, the para isomer is generally favored due to reduced steric

hindrance.[2]

Applications in Research and Development
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Ortho-methoxyacetophenone serves as a versatile building block in organic synthesis. Its

functional groups—the ketone and the methoxy group—can be readily modified to construct

more complex molecules. It is often used in the synthesis of:

Chalcones: As a starting material in Claisen-Schmidt condensations to produce chalcones,

which are precursors to flavonoids and other biologically active compounds.[6]

Pharmaceutical Intermediates: The acetophenone moiety is a common structural motif in

many pharmaceutical agents.

Fine Chemicals and Fragrances: Substituted acetophenones are used in the fragrance

industry.

Conclusion
Ortho-methoxyacetophenone is a valuable chemical compound with a rich history rooted in the

fundamental principles of organic synthesis. While its direct discovery is not pinpointed to a

specific event, its synthesis and properties are well-understood through the lens of classic

reactions like the Friedel-Crafts acylation and the Fries rearrangement. The detailed

physicochemical data and experimental protocols provided in this guide offer a solid foundation

for researchers and professionals to utilize ortho-methoxyacetophenone in their scientific

endeavors. Its continued application in the synthesis of novel compounds underscores its

importance in the landscape of modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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